Cas no 324773-76-4 (1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol)

1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol is a synthetic organic compound featuring a carbazole core linked to a substituted piperazine moiety via a propan-2-ol spacer. This structure imparts unique physicochemical properties, making it of interest in pharmaceutical and materials research. The carbazole group contributes to electron-rich aromaticity, while the chlorophenyl-piperazine segment enhances binding affinity to specific biological targets. The hydroxyl group improves solubility and enables further functionalization. Its balanced lipophilicity and hydrogen-bonding capacity suggest potential applications in drug discovery, particularly for CNS-targeting agents. The compound's modular design allows for structural optimization, offering versatility in medicinal chemistry and molecular engineering.
1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol structure
324773-76-4 structure
Product Name:1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol
CAS No:324773-76-4
MF:C25H26ClN3O
MW:419.946444988251
CID:6310784
PubChem ID:2866473
Update Time:2025-06-25

1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol
    • 1-(9H-carbazol-9-yl)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol
    • HMS3429F05
    • 1-carbazol-9-yl-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
    • AB00674021-01
    • ChemDiv1_020945
    • 324773-76-4
    • 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
    • Z56847681
    • EU-0003782
    • Oprea1_545191
    • AKOS016323851
    • Oprea1_813277
    • HMS646I01
    • F1345-0287
    • AKOS000581492
    • Inchi: 1S/C25H26ClN3O/c26-19-9-11-20(12-10-19)28-15-13-27(14-16-28)17-21(30)18-29-24-7-3-1-5-22(24)23-6-2-4-8-25(23)29/h1-12,21,30H,13-18H2
    • InChI Key: INWRMIQYDWMJCZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1CCN(CC1)CC(CN1C2C=CC=CC=2C2=CC=CC=C12)O

Computed Properties

  • Exact Mass: 419.1764402g/mol
  • Monoisotopic Mass: 419.1764402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 31.6Ų

1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol Pricemore >>

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1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol Related Literature

Additional information on 1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol

Comprehensive Overview of 1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol (CAS No. 324773-76-4)

The compound 1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol (CAS No. 324773-76-4) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a carbazole core and a piperazine moiety makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential interactions with neurotransmitter systems, which could pave the way for novel treatments for neurological disorders.

One of the most intriguing aspects of 1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol is its dual functionality. The carbazole group is known for its fluorescent properties and its role in organic electronics, while the piperazine ring is a common feature in many psychotropic drugs. This duality has led to speculation about its potential use in both biomedical imaging and central nervous system (CNS) drug development. Recent studies have explored its affinity for serotonin and dopamine receptors, which are critical targets for treating depression and anxiety.

In the context of current trends, the demand for multi-target directed ligands (MTDLs) has surged, and 1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol fits this category perfectly. MTDLs are compounds designed to interact with multiple biological targets simultaneously, offering a more holistic approach to treating complex diseases like Alzheimer's and Parkinson's. The 4-chlorophenyl group in this compound enhances its lipophilicity, potentially improving blood-brain barrier penetration—a key factor in CNS drug efficacy.

Another hot topic in modern pharmacology is the development of neuroprotective agents. Preliminary studies suggest that 1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol may exhibit neuroprotective effects by modulating oxidative stress pathways. This aligns with the growing interest in antioxidant therapies for neurodegenerative diseases. Additionally, its carbazole backbone has been linked to anti-inflammatory properties, further broadening its therapeutic potential.

From a synthetic chemistry perspective, the preparation of 1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol involves sophisticated techniques such as microwave-assisted synthesis and catalyzed coupling reactions. These methods are increasingly popular due to their efficiency and sustainability, addressing the pharmaceutical industry's push for greener chemistry practices. The compound's CAS No. 324773-76-4 serves as a unique identifier, ensuring precise tracking in global chemical databases.

In summary, 1-(9H-carbazol-9-yl)-3-4-(4-chlorophenyl)piperazin-1-ylpropan-2-ol represents a fascinating intersection of chemistry and biology. Its multifaceted properties make it a subject of ongoing research, with potential applications ranging from CNS therapeutics to molecular imaging. As scientific understanding of its mechanisms deepens, this compound could emerge as a cornerstone in next-generation drug development.

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